2-(4-Chlorobutoxy)tetrahydropyran
Overview
Description
The compound "2-(4-Chlorobutoxy)tetrahydropyran" is a derivative of tetrahydropyran, which is a heterocyclic compound consisting of a six-membered ring containing five carbon atoms and one oxygen atom. The presence of the 4-chlorobutoxy substituent indicates that the compound has a butoxy group (four carbon atoms in a chain) with a chlorine atom attached to the fourth carbon. This structure suggests potential reactivity due to the presence of the ether linkage and the chloro substituent.
Synthesis Analysis
The synthesis of related tetrahydropyran compounds involves various strategies. For instance, a compound with a chlorophenyl group attached to the tetrahydropyran ring was synthesized from 4-bromo-2-(bromomethyl)-1-chlorobenzene through a four-step process, avoiding undesired ortho-products . Another synthesis method for dihydropyrano[3,2-b]-pyrans involved trapping dialkyl acetylenedicarboxylates and alkyl isocyanides with chlorokojic acid, yielding good to excellent yields at ambient temperature . These methods highlight the versatility of tetrahydropyran derivatives in synthesis, although they do not directly describe the synthesis of "2-(4-Chlorobutoxy)tetrahydropyran."
Molecular Structure Analysis
The molecular structure of a similar compound, "2-(4-chlorophenoxy)-tetrahydropyran," has been determined using X-ray diffraction, revealing bond lengths consistent with reactivity correlations previously established . This suggests that the molecular structure of "2-(4-Chlorobutoxy)tetrahydropyran" could also be characterized by similar techniques to understand its reactivity and properties better.
Chemical Reactions Analysis
Tetrahydropyran derivatives are known to undergo various chemical reactions. For example, the Prins reaction has been used to synthesize a 4-chloro-6-phenyl-2-(2-oxopropyl)tetrahydropyran, involving acetal formation and nucleophilic addition . Additionally, a tetrahydropyran-2-yloxy group has been shown to activate a double bond for Michael-type reactions, leading to the synthesis of 2-substituted cyclohexenones . These reactions demonstrate the reactivity of tetrahydropyran derivatives and suggest potential pathways for the chemical manipulation of "2-(4-Chlorobutoxy)tetrahydropyran."
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "2-(4-Chlorobutoxy)tetrahydropyran" are not detailed in the provided papers, the properties of similar compounds can be inferred. Tetrahydropyran derivatives generally exhibit properties influenced by their functional groups. For example, the presence of an ether linkage can affect solubility and boiling points, while the chloro substituent can impact reactivity and polarity . Detailed analysis of "2-(4-Chlorobutoxy)tetrahydropyran" would require experimental determination of its physical and chemical properties, such as melting point, boiling point, solubility, and reactivity towards various reagents.
Scientific Research Applications
Construction of Tetrahydropyrans from 1,2-dioxines The construction of tetrahydropyrans from 1,2-dioxines with tethered hydroxyl functionality was demonstrated, highlighting a new method involving base-catalyzed rearrangement and intramolecular oxa-Michael addition. This method showcases the versatility and adaptability in synthesizing tetrahydropyran derivatives Avery et al., 2005.
Bioactive Compounds and Drug Discovery
Tetrahydropyran Synthesis through Oxidative C-H Bond Activation A method was developed for the synthesis of structurally and stereochemically diverse tetrahydropyrans, essential components in many biologically active natural products. This method is efficient and offers strategic benefits, including tolerance of acid-labile functional groups and access to versatile unsaturated products, making it suitable for target- and diversity-oriented synthesis Liu & Floreancig, 2010.
Synthesis of 4-Aminotetrahydropyran Scaffolds for Drug Discovery A study presented the preparation of functionalized tetrahydropyran scaffolds using a tethered enol-ether Prins cyclisation, which were then manipulated for potential use in drug discovery. This research highlights the adaptability and importance of tetrahydropyran scaffolds in the synthesis of sp3-rich scaffolds for pharmaceutical applications Nortcliffe et al., 2017.
Structural Insights
Conformational Features of Monochloro-substituted Tetrahydropyrans Quantum-chemical calculations were used to investigate the conformational features of monochloro-substituted tetrahydropyrans. The study provided insights into the electronic and spatial configuration of these compounds, which is crucial for understanding their chemical behavior and potential applications Feshin et al., 2005.
properties
IUPAC Name |
2-(4-chlorobutoxy)oxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO2/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZINZURZKQZLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884686 | |
Record name | 2H-Pyran, 2-(4-chlorobutoxy)tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorobutoxy)tetrahydropyran | |
CAS RN |
41302-05-0 | |
Record name | 2-(4-Chlorobutoxy)tetrahydro-2H-pyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41302-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyran, 2-(4-chlorobutoxy)tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041302050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-Pyran, 2-(4-chlorobutoxy)tetrahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2H-Pyran, 2-(4-chlorobutoxy)tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-chlorobutoxy)tetrahydro-2H-pyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.261 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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